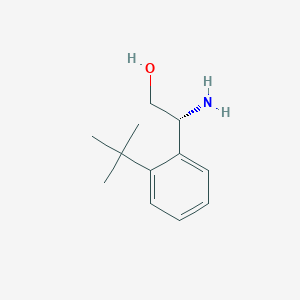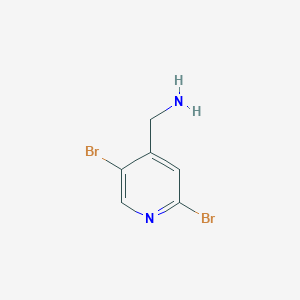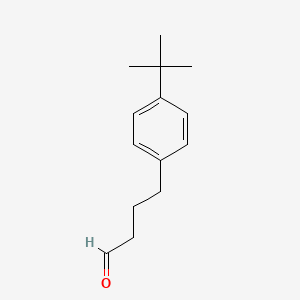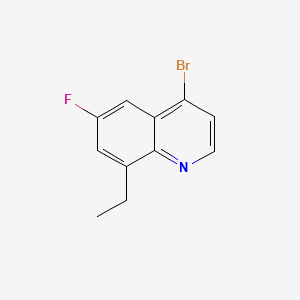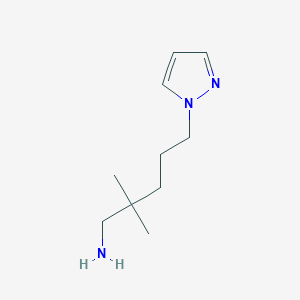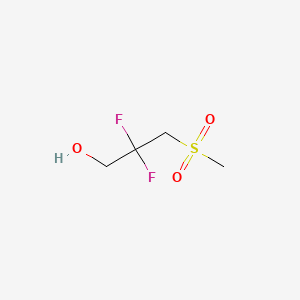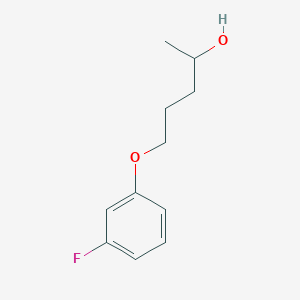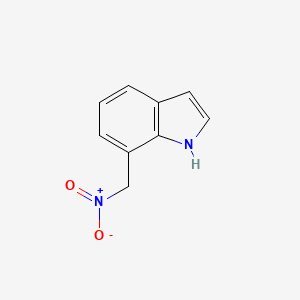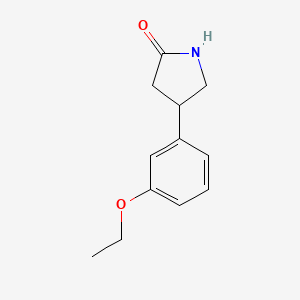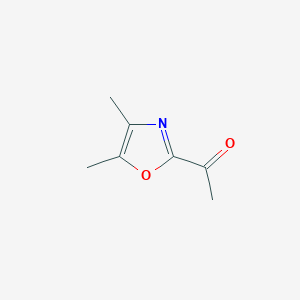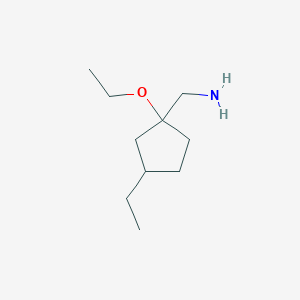
(1-Ethoxy-3-ethylcyclopentyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Ethoxy-3-ethylcyclopentyl)methanamine is an organic compound with the molecular formula C10H21NO and a molecular weight of 171.28 g/mol . This compound is characterized by a cyclopentane ring substituted with ethoxy and ethyl groups, and an amine group attached to the methylene bridge. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethoxy-3-ethylcyclopentyl)methanamine can be achieved through several methods. One common approach involves the reaction of 1-ethoxy-3-ethylcyclopentane with methanamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
(1-Ethoxy-3-ethylcyclopentyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The ethoxy and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, (1-Ethoxy-3-ethylcyclopentyl)methanamine is used as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes. It may serve as a model compound for understanding the behavior of similar amines in biological systems .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific molecular pathways .
Industry
Industrially, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of (1-Ethoxy-3-ethylcyclopentyl)methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Cyclopentanemethanamine, 1-ethoxy-3-ethyl-: This compound shares a similar structure but may have different functional groups or substituents.
1-[1-(Methoxymethyl)cyclopentyl]methanamine hydrochloride: Another related compound with a methoxymethyl group instead of an ethoxy group.
Uniqueness
(1-Ethoxy-3-ethylcyclopentyl)methanamine is unique due to its specific combination of ethoxy and ethyl groups on the cyclopentane ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
Molecular Formula |
C10H21NO |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
(1-ethoxy-3-ethylcyclopentyl)methanamine |
InChI |
InChI=1S/C10H21NO/c1-3-9-5-6-10(7-9,8-11)12-4-2/h9H,3-8,11H2,1-2H3 |
InChI Key |
ZCAMBCKCLWRWHN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(C1)(CN)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


